Chromatographic Resolution and Relative Retention Time (RRT) Distinction from Co-Eluting Amlodipine Impurities
Calcium Channel antagonist 1 (Amlodipine Impurity G) exhibits a unique relative retention time (RRT) of approximately 0.15 when analyzed under the harmonized European Pharmacopoeia (EP) liquid chromatography conditions, using Amlodipine (retention time ~20 min) as the reference [1]. This RRT value provides unambiguous chromatographic resolution from other specified impurities, including Impurity B (RRT ~0.2), Impurity A (RRT ~0.3), Impurity D (RRT ~0.5), Impurity F (RRT ~0.8), and Impurity E (RRT ~1.3) [2]. This quantitative difference in retention behavior is the cornerstone of its utility in compendial purity tests, ensuring that Impurity G can be identified and quantified without interference from structurally related impurities.
| Evidence Dimension | Relative Retention Time (RRT) vs. Amlodipine |
|---|---|
| Target Compound Data | RRT = ~0.15 |
| Comparator Or Baseline | Amlodipine Impurity B (RRT = ~0.2), Impurity A (RRT = ~0.3), Impurity D (RRT = ~0.5), Impurity F (RRT = ~0.8), Impurity E (RRT = ~1.3) |
| Quantified Difference | Distinct RRT (0.15) uniquely separated from the nearest impurity (B at 0.2) by a factor of 1.33 in RRT space. |
| Conditions | Liquid chromatography as per EP Amlodipine Besilate monograph: Column (l=0.25 m, Ø=4.0 mm, temp 30°C), mobile phase (2.3 g/l ammonium acetate:methanol 30:70 v/v), flow rate 1.5 ml/min, detection at 237 nm [1]. |
Why This Matters
The unique and early-eluting RRT ensures that Impurity G can be accurately quantified in Amlodipine drug substance batches, a prerequisite for demonstrating product purity and meeting regulatory specifications.
- [1] DrugFuture. British Pharmacopoeia Volume I & II: Monographs: Medicinal and Pharmaceutical Substances - Amlodipine Besilate. 2010. View Source
- [2] DrugFuture. British Pharmacopoeia Volume I & II: Monographs: Medicinal and Pharmaceutical Substances - Amlodipine Besilate. 2010. View Source
